![molecular formula C5H2Cl2N4 B182131 4,7-dichloro-1H-imidazo[4,5-d]pyridazine CAS No. 17998-43-5](/img/structure/B182131.png)

4,7-dichloro-1H-imidazo[4,5-d]pyridazine

Descripción general

Descripción

4,7-Dichloro-1H-imidazo[4,5-d]pyridazine is a chemical compound with the linear formula C5H2Cl2N4 . It has a molecular weight of 189 .

Synthesis Analysis

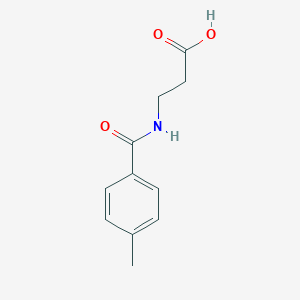

The synthesis of imidazo[4,5-b]pyridines, which includes 4,7-dichloro-1H-imidazo[4,5-d]pyridazine, often starts with derivatives of 2,3-diaminopyridine . These are usually produced in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group. Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine .Molecular Structure Analysis

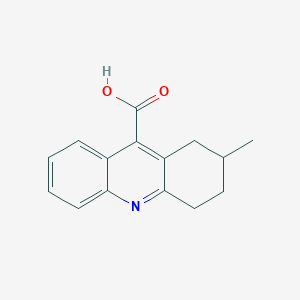

The molecular structure of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine is characterized by ionic bonds, hydrogen bonds, and π–π interactions . These interactions are responsible for the high density and excellent performance of this compound .Physical And Chemical Properties Analysis

4,7-Dichloro-1H-imidazo[4,5-d]pyridazine is a solid at room temperature . The compound is characterized by high density .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

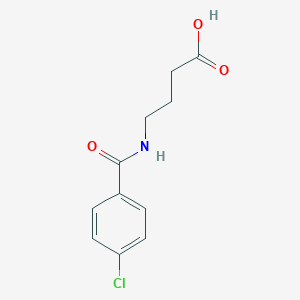

- N4-substituted imidazo[4,5-d]pyridazine nucleosides were synthesized and evaluated for their antitumor properties and potential as inhibitors in purine metabolism. These nucleosides exhibited resistance to certain purine-metabolizing enzymes and showed no in vitro toxicity toward specific leukemia and melanoma cells (Bussolari et al., 1993).

Anticonvulsant Activity

- Imidazo[4,5-d]pyridazine and its analogues were synthesized and tested for anticonvulsant activity, showing potential in protecting rats against seizures, although less effective compared to other compounds (Kelley et al., 1995).

Nucleoside Analogues

- Imidazo[4,5-d]pyridazine-4(5H)-one, forming N-1 and N-3 nucleosides under certain conditions, represents a new analogue of inosine, suggesting potential applications in nucleoside chemistry (Gagnier et al., 1982).

Antisense and Triple-helical Applications

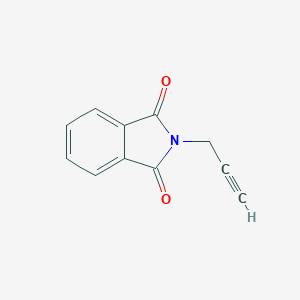

- The synthesis of 1-(2'-O-Methyl-ß-D-ribofuranosyl)-1H-imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione shows promise for applications in antisense and triple-helical nucleic acid technologies, highlighting its potential in biomedicine (Chen & Hosmane, 2001).

Fluorescent Compounds and Complex Formation

- Synthesis of fluorescent 2,9-dichloro[2',3':1',2' imidazo[4',5',:4,5] imidazo-[1,2- b ]pyridazine demonstrates its ability to form complexes with metals like cobalt(II), indicating potential applications in materials science (Pereira et al., 1988).

Binding to Amyloid Plaques

- Imidazo[1,2-b]pyridazine derivatives were evaluated for binding to amyloid plaques in vitro, indicating their potential use in developing radiotracers for imaging Aβ plaques, relevant to Alzheimer's disease research (Zeng et al., 2010).

Anti-HIV-1 Activity

- Substituted imidazo[1,5-b]pyridazines were tested for their inhibitory activity against HIV-1, with some compounds showing significant activity, suggesting potential applications in antiviral therapy (Livermore et al., 1993).

Safety And Hazards

The safety information for 4,7-dichloro-1H-imidazo[4,5-d]pyridazine indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Propiedades

IUPAC Name |

4,7-dichloro-1H-imidazo[4,5-d]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N4/c6-4-2-3(9-1-8-2)5(7)11-10-4/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFRQLMTRRFLKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NN=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415433 | |

| Record name | 4,7-dichloro-1H-imidazo[4,5-d]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-dichloro-1H-imidazo[4,5-d]pyridazine | |

CAS RN |

17998-43-5 | |

| Record name | 4,7-dichloro-1H-imidazo[4,5-d]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B182053.png)